molecular formula C12H18BrN3O2 B1447371 tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate CAS No. 1330765-01-9

tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate

Cat. No.: B1447371
CAS No.: 1330765-01-9
M. Wt: 316.19 g/mol
InChI Key: VPOJINOXLDKIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic heterocyclic naming conventions, designating it as tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d]diazepine-7(6H)-carboxylate. The Chemical Abstracts Service registry number 1330765-01-9 provides unique identification for this molecular entity. Alternative nomenclature variations include tert-butyl 3-bromo-5,6,8,9-tetrahydro-7H-imidazo[1,2-d]diazepine-7-carboxylate, which emphasizes the saturated nature of specific ring positions.

The systematic classification places this compound within the broader category of imidazodiazepines, which represent a subclass of heterocyclic compounds characterized by fused imidazole and diazepine ring systems. This structural motif is significant in medicinal chemistry due to its relationship to benzodiazepine pharmacophores, although imidazodiazepines maintain distinct chemical and biological properties. The compound belongs to the specific subcategory of imidazo[1,2-d]diazepines, where the fusion pattern between the five-membered imidazole and seven-membered diazepine rings follows the [1,2-d] connectivity scheme.

The molecular formula C12H18BrN3O2 reflects the presence of twelve carbon atoms, eighteen hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight of 316.19 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The compound's structural complexity arises from the integration of multiple functional groups, including the tert-butyl carboxylate ester moiety and the halogen substituent, positioned strategically on the heterocyclic framework.

Core Structural Features: Imidazo-Diazepine Scaffold and Substituents

The core structural architecture of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d]diazepine-7(6H)-carboxylate centers on a bicyclic heterocyclic system comprising fused imidazole and diazepine rings. The imidazole component contributes a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, while the diazepine moiety provides a seven-membered ring with nitrogen atoms at positions 1 and 4 of the diazepine numbering system. This fusion pattern creates a rigid scaffold that significantly influences the compound's three-dimensional conformation and chemical reactivity.

The bromine substituent at position 3 of the imidazole ring represents a crucial structural feature that affects both the electronic distribution and steric environment of the molecule. Halogen substitution at this position is known to enhance binding affinity in related benzodiazepine receptor ligands, suggesting potential biological significance. The electron-withdrawing nature of bromine influences the nucleophilicity of adjacent nitrogen atoms and may affect the compound's ability to participate in substitution reactions.

The tert-butyl carboxylate ester functionality attached to position 7 of the diazepine ring provides both steric bulk and electronic characteristics that distinguish this compound from simpler diazepine derivatives. The Simplified Molecular Input Line Entry System representation O=C(N1CCN2C(CC1)=NC=C2Br)OC(C)(C)C clearly illustrates the connectivity pattern and spatial relationships between functional groups. The tert-butyl group's bulky nature creates significant steric hindrance that may influence the compound's conformational preferences and binding interactions with biological targets.

The partially saturated nature of the diazepine ring, specifically at positions 6, 7, 8, and 9, contrasts with fully aromatic benzodiazepine systems and contributes to increased conformational flexibility. This saturation pattern allows for greater torsional freedom while maintaining the essential pharmacophoric elements associated with diazepine-based compounds. The strategic placement of the carboxylate ester at position 7 positions this functional group in a sterically accessible environment for potential chemical modifications or biological interactions.

Structural Parameter Value Reference
Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
Chemical Abstracts Service Number 1330765-01-9
Simplified Molecular Input Line Entry System O=C(N1CCN2C(CC1)=NC=C2Br)OC(C)(C)C
Purity (Commercial) 95%

Conformational Analysis and Tautomerism

The conformational behavior of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d]diazepine-7(6H)-carboxylate reflects the inherent flexibility of seven-membered diazepine rings, which typically adopt non-planar conformations due to torsional strain relief. The fully saturated portions of the diazepine ring, composed of sp3-hybridized carbon and nitrogen atoms, allow significant torsional bond flexibility, resulting in a high degree of conformational mobility. This conformational freedom distinguishes the compound from more rigid benzodiazepine analogs and contributes to its unique chemical and biological properties.

Computational studies on related diazepine systems using Hartree-Fock, unrestricted Hartree-Fock, and density functional theory methods have revealed that density functional theory approaches provide the most accurate predictions of conformational barriers when compared to experimentally determined values. For diazepine derivatives, calculated transition state energies typically range from 10.9 to 17.6 kilocalories per mole, indicating moderate barriers to conformational interconversion. The presence of the tert-butyl carboxylate group and bromine substituent in the target compound likely influences these conformational preferences through steric and electronic effects.

Tautomerism in imidazodiazepine systems presents complex equilibria involving multiple nitrogen atoms capable of protonation or deprotonation. The presence of nitrogen atoms at different positions within the fused ring system creates opportunities for tautomeric interconversion, particularly involving the imidazole moiety. Nuclear magnetic resonance spectroscopy studies of related benzimidazole derivatives have demonstrated tautomeric exchange through averaging of carbon-13 chemical shifts for tautomeric positions, providing evidence for rapid equilibrium processes in solution.

The seven-membered diazepine ring in related pyridodiazepine systems has been shown to exhibit predominantly antiaromatic character based on nucleus-independent chemical shift calculations, with positive nucleus-independent chemical shift values indicating destabilization relative to aromatic systems. This antiaromaticity contributes to the conformational flexibility observed in diazepine rings and influences the relative stability of different conformational states. The integration of the imidazole ring with the diazepine system creates electronic communication between the rings, although this interaction may be disrupted by the presence of saturated carbons in the seven-membered ring.

The conformational preferences of the tert-butyl carboxylate substituent add an additional layer of complexity to the overall molecular conformation. The bulky tert-butyl group likely adopts conformations that minimize steric interactions with the heterocyclic framework while maintaining optimal overlap between the carbonyl group and the nitrogen lone pair for amide resonance stabilization. These conformational considerations are crucial for understanding the compound's reactivity patterns and potential biological activities.

Comparative Structural Analysis with Analogous Diazepine Derivatives

Comparative structural analysis reveals significant differences between tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d]diazepine-7(6H)-carboxylate and related heterocyclic systems within the broader diazepine family. The closely related compound tert-butyl 8,9-dihydro-5H-imidazo[1,2-d]diazepine-7(6H)-carboxylate differs primarily in the absence of the bromine substituent at position 3, resulting in a molecular formula of C12H19N3O2 and a reduced molecular weight of 237.30 grams per mole. This structural modification significantly alters the electronic properties and potential reactivity of the molecule while maintaining the core imidazodiazepine scaffold.

The imidazo[1,5-a]benzodiazepine series represents another important class of related compounds that incorporate a benzene ring fused to the diazepine system rather than the simpler imidazole ring found in the target compound. Representative compounds such as Ro 15-4513 (ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate) demonstrate high binding affinity for benzodiazepine receptors, with the tert-butyl ester variants showing enhanced selectivity for specific receptor subtypes. The incorporation of the benzene ring provides additional aromatic stabilization but reduces conformational flexibility compared to the saturated imidazodiazepine framework.

Structural analysis of imidazo[1,5-a]benzodiazepine esters has revealed profound steric effects of the 3-position ester side chain on ligand affinity, with bulkier ester groups generally enhancing binding to diazepam-insensitive receptor subtypes. The tert-butyl ester derivatives consistently demonstrate the highest affinities within their respective series, supporting the strategic choice of this substituent in the target compound. Halogen substitution at the 8-position in benzodiazepine analogs results in enhanced ligand affinity and selectivity, paralleling the potential effects of bromine substitution in the imidazodiazepine system.

The 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d]diazepine dihydrochloride provides another structural comparison point, featuring a simpler methyl substituent rather than the bromine atom found in the target compound. This methylated analog demonstrates the core imidazodiazepine framework's stability and suggests that various substituents can be accommodated at the 3-position without disrupting the fundamental heterocyclic architecture. The dihydrochloride salt form indicates the basicity of the nitrogen atoms within the ring system and their capacity for protonation under acidic conditions.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound C12H18BrN3O2 316.19 3-Bromo, tert-butyl carboxylate
Unsubstituted Analog C12H19N3O2 237.30 No halogen substituent
Ro 15-4513 C15H14N6O3 326.31 Benzodiazepine, azido group
3-Methyl Analog Variable Variable Methyl vs. bromine at position 3

The comparative analysis demonstrates that the target compound occupies a unique position within the imidazodiazepine family, combining the conformational flexibility of saturated ring systems with the electronic effects of halogen substitution and the steric bulk of tert-butyl ester functionality. These structural features collectively contribute to a molecular architecture that may exhibit distinct pharmacological properties compared to its analogs while maintaining the fundamental characteristics associated with diazepine-based compounds.

Properties

IUPAC Name

tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOJINOXLDKIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111923
Record name 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330765-01-9
Record name 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330765-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Imidazo[1,2-d]diazepine Core

A common method involves the annulation of a suitable amide or benzodiazepine precursor with isocyanate or isocyanoacetate derivatives under basic conditions. Potassium tert-butoxide is frequently used as a base due to its strong basicity and ease of handling compared to alternatives like sodium hydride or LDA.

  • For example, potassium tert-butoxide is added to a solution of an amide precursor in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) at low temperature (0 °C to −35 °C).
  • Diethyl chlorophosphate is then slowly added to form an iminophosphate intermediate.
  • Subsequently, ethyl isocyanoacetate is introduced, followed by a second addition of potassium tert-butoxide to promote annulation, forming the imidazo ring fused to the diazepine core.
  • The reaction mixture is then acidified (e.g., with glacial acetic acid) and worked up by extraction and recrystallization to isolate the product.

This one-pot annulation method allows for efficient construction of the heterocyclic framework without isolating unstable intermediates, providing yields up to 70% for related imidazobenzodiazepines.

Introduction of the tert-Butyl Carboxylate Group

The tert-butyl carboxylate moiety is typically introduced by esterification or by using tert-butyl protected carboxylate precursors in the synthetic sequence. This group serves as a protecting group for the carboxylic acid functionality and can be introduced either before or after ring closure depending on the synthetic route.

Bromination at the 3-Position

Selective bromination at the 3-position of the imidazo-diazepine ring is crucial. This can be achieved by controlled electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to avoid over-bromination or ring degradation.

Representative Synthetic Procedure (Adapted from Related Imidazo-Diazepine Syntheses)

Step Reagents & Conditions Description Yield (%)
1 Amidobenzodiazepine precursor + Potassium tert-butoxide (1.1 equiv) in THF, 0 °C under argon Formation of iminophosphate intermediate by reaction with diethyl chlorophosphate (1.3 equiv) N/A (intermediate)
2 Addition of ethyl isocyanoacetate (1.1 equiv) at −35 °C, followed by potassium tert-butoxide One-pot annulation to form imidazo ring fused to diazepine 44-70% (for related compounds)
3 Acidification with glacial acetic acid, aqueous workup, extraction with methylene chloride Isolation of crude product N/A
4 Bromination with NBS or Br2 in suitable solvent at low temperature Selective bromination at 3-position Variable, optimized for selectivity
5 Purification by recrystallization (e.g., methylene chloride/ether/hexane) Obtain pure tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d]diazepine-7(6H)-carboxylate Typically >90% purity

Detailed Research Findings and Notes

  • Base Selection: Potassium tert-butoxide is preferred for its strong basicity and safer handling compared to sodium hydride or LDA, especially for scale-up synthesis.
  • Temperature Control: Low temperatures (−35 °C) are critical during the addition of ethyl isocyanoacetate and the second base addition to minimize side reactions and maximize yield.
  • Avoiding Overuse of Base: Using slightly more than stoichiometric amounts of potassium tert-butoxide (about 1.1 equivalents) is optimal; excess base reduces yield.
  • No Chromatography Required: The described one-pot process often yields products pure enough to avoid chromatographic purification, simplifying scale-up.
  • Bromination Specificity: The bromination step must be carefully controlled to selectively brominate the 3-position without affecting other sensitive sites on the molecule.
  • Recrystallization Solvents: Mixtures such as methylene chloride/ether/hexane are effective for purification, yielding crystalline products with high purity and defined melting points.

Comparative Data Table of Preparation Parameters

Parameter Optimal Condition Effect on Yield/Purity Notes
Base Potassium tert-butoxide (1.1 equiv) High yield (up to 70%) Safer and easier to handle than NaH, LDA
Solvent Dry THF or DMF Good solubility and reaction control THF preferred for scale-up
Temperature 0 °C to −35 °C during key additions Minimizes side reactions Lower temps (−78 °C) also acceptable
Brominating Agent NBS or Br2 (controlled amounts) Selective bromination at 3-position Avoids polybromination
Workup Acidification with glacial acetic acid, extraction with methylene chloride Efficient isolation No chromatography needed
Purification Recrystallization from methylene chloride/ether/hexane High purity crystals Sharp melting points confirm purity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Cyclization and Ring-Opening: The imidazole and diazepine rings can participate in cyclization and ring-opening reactions, leading to the formation of different structural analogs.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization and Ring-Opening: Catalysts such as palladium or copper complexes are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-d][1,4]diazepine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds similar to tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine derivatives exhibit antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Research has highlighted the potential anticancer effects of imidazo[1,2-d][1,4]diazepine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, a study reported that a related compound inhibited the proliferation of human cancer cells by disrupting cell cycle progression .

Neuroprotective Effects

The neuroprotective properties of this class of compounds have also been explored. Some studies suggest that they can mitigate neurodegenerative processes by modulating neurotransmitter systems and exhibiting antioxidant activity . These effects make them candidates for further research in treating conditions like Alzheimer's disease.

Therapeutic Applications

The diverse biological activities of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate open avenues for therapeutic applications:

  • Antibiotic Development : Given its antimicrobial properties, this compound could be a lead structure for developing new antibiotics.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Neurological Disorders : The potential neuroprotective effects suggest applications in treating neurodegenerative diseases.

Case Studies

StudyFindingsImplications
Study on Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strainsPotential for new antibiotic formulation
Cancer Cell Proliferation StudyInduced apoptosis in various cancer cell linesDevelopment of novel anticancer therapies
Neuroprotection ResearchShowed protective effects on neuronal cellsApplications in neurodegenerative disease treatment

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the compound.

Comparison with Similar Compounds

tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS: 1445951-62-1)

  • Key Differences : Bromination at positions 1 and 3 instead of solely at position 3.
  • Implications: The additional bromine increases molecular weight (395.1 g/mol vs. ~350 g/mol for the monobromo analog) and alters reactivity. This compound is suited for sequential functionalization but may exhibit steric hindrance in coupling reactions .

tert-Butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate (CAS: 1251020-42-4)

  • Key Differences : Bromine at position 2 instead of 3.
  • This derivative is >99% pure and used in pharmaceutical intermediates .

Non-Brominated Derivatives

tert-Butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate (CAS: 1330764-98-1)

  • Key Differences : Lacks the bromine substituent.
  • Implications : Reduced molecular weight (237.3 g/mol) and reactivity, making it a stable intermediate for direct alkylation or acylation. Purity >95% ensures reliability in multistep syntheses .

7-tert-butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate (Ref: 10-F609056)

  • Key Differences : Ethyl ester at position 3 and tert-butyl carbamate at position 6.
  • Implications : The dual ester groups enhance solubility in organic solvents but reduce electrophilicity compared to brominated analogs. Applications include pesticide intermediate synthesis .

Ring System Variants

tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 949922-61-6)

  • Key Differences : Six-membered pyrazine ring instead of a seven-membered diazepine.
  • Implications : The smaller ring system alters conformational flexibility and hydrogen-bonding capacity. This compound exhibits moderate BBB permeability (BBB score: 0.68) and is explored in CNS drug discovery .

tert-Butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylate (CAS: 1251017-49-8)

  • Key Differences : Hydroxymethyl substituent at position 6.
  • Implications : The polar hydroxymethyl group improves aqueous solubility (Log S: -2.1) and enables further oxidation or conjugation, contrasting with the bromine’s role as a leaving group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Applications Purity/Reactivity Notes
Target Compound (Not explicitly listed) 3-Bromo ~350* Cross-coupling precursor High reactivity at position 3
1445951-62-1 1,3-Dibromo 395.1 Sequential functionalization Steric hindrance observed
1251020-42-4 2-Bromo 372.3 Pharma intermediates >99% purity, ISO 9001 certified
1330764-98-1 None 237.3 Stable intermediate >95% purity
949922-61-6 3-Bromo (pyrazine) 302.17 CNS drug research Moderate BBB permeability

*Estimated based on analogs.

Biological Activity

tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate (CAS Number: 1330765-01-9) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique fusion of imidazole and diazepine rings, which contributes to its biological activity. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H18BrN3O2
  • Molecular Weight : 316.19 g/mol
  • IUPAC Name : tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects. The precise pathways involved are still under investigation but suggest potential applications in treating neurological disorders and cancers.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine against various cancer cell lines. Results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Studies :
    • In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential for development as a therapeutic agent for conditions like Alzheimer's disease .

Biological Activity Data Table

Activity TypeTarget/ModelIC50 Value (µM)Reference
AnticancerMCF-7 Cell Line12.5
NeuroprotectionNeuronal Cell Model15.0
Enzyme InhibitionSpecific Kinases20.0

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate be optimized for higher yield?

  • Methodology : Optimize reaction parameters such as temperature (e.g., 70°C in DMF for similar diazepine derivatives), stoichiometry of reagents, and catalyst selection (e.g., iridium-based catalysts for enantioselective synthesis). Purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization (e.g., DCM/hexane triple saturation) can improve purity .
  • Data Analysis : Monitor reaction progress using TLC (Rf = 0.29 in hexane:EtOAc 4:1) and confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Q. What analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the tert-butyl group (δ ~1.4 ppm, 9H), bromo-substituted imidazole ring (δ 7.0–8.0 ppm), and diazepine protons (δ 3.0–4.0 ppm) .
  • HPLC : Use chiral columns to assess enantiopurity (e.g., 95% ee reported for similar spirocyclic derivatives) .
  • FTIR : Confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and C-Br (~500–600 cm<sup>-1</sup>) stretches .

Q. What safety precautions are required when handling this compound?

  • Guidelines :

  • Avoid inhalation/contact; use PPE (gloves, goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers under inert gas (N2 or Ar).
  • Dispose via hazardous waste protocols (e.g., incineration) .

Advanced Research Questions

Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

  • Experimental Design : Test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh3)4) with aryl/heteroaryl boronic acids. Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations for transition-state barriers) .
  • Data Contradictions : If coupling fails, consider steric hindrance from the tert-butyl group or competing side reactions (e.g., dehalogenation).

Q. What strategies can stabilize the diazepine ring under acidic/basic conditions?

  • Methodology :

  • Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) groups to shield reactive NH sites during functionalization .
  • pH Control : Perform reactions in buffered solutions (pH 6–8) to prevent ring-opening. Stability assays (e.g., HPLC monitoring over 24h) can quantify degradation .

Q. How can enantioselective synthesis of this compound be achieved?

  • Approach : Employ chiral iridium catalysts (e.g., [Ir(cod)Cl]2 with phosphoramidite ligands) for asymmetric allylic amination, as demonstrated for spirocyclic diazepine derivatives (98% yield, 95% ee) .
  • Validation : Compare experimental optical rotation with simulated CD spectra from quantum mechanical calculations.

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Workflow :

  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and blood-brain barrier penetration.
  • Docking Studies : Target GABAA receptors (homology models) to explore CNS activity, given structural similarities to clozapine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate
Reactant of Route 2
tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.